REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([CH3:8])=[CH:4][CH:5]=[CH:6][CH:7]=1.C(O[CH2:18][CH3:19])(OCC)(OCC)C.[ClH:20].[C:21](O)(=O)[CH3:22]>CCOCC>[ClH:20].[CH3:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[NH:1][C:2](=[N:1][C:22]1[CH:21]=[CH:8][CH:3]=[CH:4][C:18]=1[CH3:19])[CH3:7]
|
Name
|
|
Quantity
|
4.28 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=CC=CC1)C
|
Name
|
|
Quantity
|
3.24 g
|
Type
|
reactant
|
Smiles
|
C(C)(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
amidine
|
Quantity
|
1.85 g
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 h
|
Duration
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2 h
|
Type
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DISTILLATION
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Details
|
Volatile compounds were distilled off (120°-140°, 20 mm)
|
Type
|
EXTRACTION
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Details
|
the solid residue was extracted with ether (total of 50 ml) in presence of 1N solution of Na2CO3 in water (100 ml)
|
Type
|
CUSTOM
|
Details
|
Two fold recrystallization from hexane-5% toluene
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Type
|
CUSTOM
|
Details
|
gave white
|
Type
|
CUSTOM
|
Details
|
Lit (Taylor et al., supra) 70°, Lit (Barluenga, J. et al., Perkin 1 2732 (1980) 134°-135°)
|
Type
|
CUSTOM
|
Details
|
On chromatography with hexanes-ether 2:1 some unreacted o-toluidine was removed as the least polar fraction (TLC ether 0.75)
|
Type
|
WASH
|
Details
|
Almost pure amidine (TLC ether 0.46) was eluted with hexanes-ether 1:1
|
Type
|
CUSTOM
|
Details
|
This compound was further purified by chromatography with THF-hexanes 1:1
|
Type
|
FILTRATION
|
Details
|
1:0 and filtration of the eluents through celite
|
Type
|
CUSTOM
|
Details
|
for the removal of turbid matter
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC=C1)NC(C)=NC1=C(C=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 318 mg | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |